molecular formula C17H20N2O2 B15063871 Acetamide, N-cyclohexyl-2-(8-quinolinyloxy)- CAS No. 88350-29-2

Acetamide, N-cyclohexyl-2-(8-quinolinyloxy)-

Cat. No.: B15063871
CAS No.: 88350-29-2
M. Wt: 284.35 g/mol
InChI Key: LGHDRIVSFGSNML-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-(quinolin-8-yloxy)acetamide is a chemical compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, organic synthesis, and material science. The structure of N-Cyclohexyl-2-(quinolin-8-yloxy)acetamide consists of a quinoline moiety linked to a cyclohexyl group through an acetamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-2-(quinolin-8-yloxy)acetamide typically involves the reaction of quinolin-8-ol with cyclohexylamine and chloroacetyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetone. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of N-Cyclohexyl-2-(quinolin-8-yloxy)acetamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-2-(quinolin-8-yloxy)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Cyclohexyl-2-(quinolin-8-yloxy)acetamide has several scientific research applications:

    Medicinal Chemistry: Used as a scaffold for designing new drugs with potential anticancer, anti-inflammatory, and antimicrobial activities.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex quinoline derivatives.

    Material Science: Utilized in the development of fluorescent materials and sensors.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-2-(quinolin-8-yloxy)acetamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, inhibiting the replication and transcription processes. Additionally, the compound can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cyclohexyl-2-(quinolin-8-yloxy)acetamide is unique due to its specific structural features, such as the cyclohexyl group, which imparts distinct physicochemical properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and material science .

Properties

CAS No.

88350-29-2

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

N-cyclohexyl-2-quinolin-8-yloxyacetamide

InChI

InChI=1S/C17H20N2O2/c20-16(19-14-8-2-1-3-9-14)12-21-15-10-4-6-13-7-5-11-18-17(13)15/h4-7,10-11,14H,1-3,8-9,12H2,(H,19,20)

InChI Key

LGHDRIVSFGSNML-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)COC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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